

An In-depth Technical Guide to the Chemical and Physical Properties of Ecgonine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ecgonine*

Cat. No.: B8798807

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecgonine, a tropane alkaloid naturally occurring in coca leaves, serves as a crucial precursor and metabolite of cocaine. Its unique chemical structure, featuring a bicyclic nitrogen-containing ring with both a hydroxyl and a carboxyl functional group, dictates its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the chemical and physical properties of **ecgonine**, its hydrochloride salt, and its methyl ester. Detailed experimental protocols for the determination of key properties and characterization are presented, alongside visualizations of its metabolic and biosynthetic pathways. This document is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **ecgonine** and its common derivatives are summarized below. These properties are critical for understanding its behavior in biological systems and for the development of analytical methods.

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative properties of **ecgonine**, **ecgonine** hydrochloride, and **ecgonine** methyl ester.

Table 1: Physicochemical Properties of **Ecgonine**

Property	Value	Source(s)
Molecular Formula	$C_9H_{15}NO_3$	[1][2][3]
Molar Mass	$185.223 \text{ g}\cdot\text{mol}^{-1}$	[1]
Melting Point	198–199 °C (hydrate)[1], 205 °C[4][5]	[1][4][5]
Boiling Point	376.3 °C at 760 mmHg (Predicted)	[6]
Water Solubility	178 mg/mL[5], 1050 g/L (Predicted)[5]	[5]
logP (Octanol/Water)	-0.69 (ALOGPS)[5], -3.1 (ChemAxon)[5], -0.085 (Crippen)[2]	[2][5]
pKa (Strongest Acidic)	3.48 (ChemAxon)[5]	[5]
pKa (Strongest Basic)	9.69 (ChemAxon)[5]	[5]
Appearance	Triboluminescent, monoclinic prisms from alcohol[3]	[3]

Table 2: Physicochemical Properties of **Ecgonine** Hydrochloride

Property	Value	Source(s)
Molecular Formula	$C_9H_{15}NO_3 \cdot HCl$	[3][7]
Molar Mass	$221.68 \text{ g}\cdot\text{mol}^{-1}$	[3]
Melting Point	246 °C	[3][6]
Solubility	Soluble in water; slightly in alcohol[3]. DMSO: 2 mg/mL; PBS (pH 7.2): 10 mg/mL[7].	[3][7]
Appearance	Triclinic plates from water[3]	[3]

Table 3: Physicochemical Properties of **Ecgonine** Methyl Ester

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{17}NO_3$	[8][9]
Molar Mass	199.250 g·mol ⁻¹	[9]
pKa (Strongest Acidic)	14.6 (ChemAxon)[10]	[10]
pKa (Strongest Basic)	9.04 (ChemAxon)[10]	[10]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the isolation, characterization, and quantification of **ecgonine**.

Isolation of Ecgonine by Hydrolysis of Cocaine

Ecgonine is typically obtained by the hydrolysis of cocaine.[1] This procedure can be performed using either acidic or alkaline conditions.

- Principle: The ester linkages in the cocaine molecule are cleaved by hydrolysis to yield **ecgonine**, benzoic acid, and methanol.
- Procedure (Alkaline Hydrolysis):
 - Dissolve cocaine in an aqueous solution of a strong base, such as sodium hydroxide.
 - Heat the mixture under reflux for a specified period to ensure complete hydrolysis.
 - After cooling, acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the benzoic acid.
 - Filter the mixture to remove the benzoic acid precipitate.
 - The aqueous filtrate containing **ecgonine** can then be further purified, for example, by recrystallization. A streamlined hydrolysis procedure for the analysis of cocaine in wastewater samples involves adding NaOH to a concentration of 0.025 M and incubating

at 55 °C for two hours, which quantitatively converts cocaine and its principal metabolites to **ecgonine**, **anhydroecgonine**, and **norecgonine**[\[11\]](#)[\[12\]](#).

Determination of Melting Point

The melting point is a crucial physical property for the identification and purity assessment of a crystalline solid.

- Principle: The temperature at which a solid transitions to a liquid is measured. Pure crystalline compounds typically exhibit a sharp melting point range.
- Procedure (Capillary Method):
 - Ensure the **ecgonine** sample is dry and finely powdered.
 - Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm.
 - Place the capillary tube in a melting point apparatus.
 - Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[\[2\]](#)[\[3\]](#)[\[6\]](#)

Determination of Solubility

Solubility data is vital for understanding the pharmacokinetic and pharmacodynamic properties of a compound.

- Principle: The concentration of a solute in a saturated solution with a solvent at a specific temperature is determined.
- Procedure (Shake-Flask Method):

- Add an excess amount of **ecgonine** to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the agitation period, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration may be necessary.
- Determine the concentration of **ecgonine** in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Determination of pKa by Potentiometric Titration

The pKa values indicate the strength of the acidic and basic functional groups in a molecule.

- Principle: The pH of a solution of the analyte is monitored as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
- Procedure:
 - Calibrate a pH meter using standard buffer solutions.
 - Dissolve a precisely weighed amount of **ecgonine** in a known volume of deionized water.
 - Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
 - Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, measured increments.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration past the equivalence points.

- Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve.[7][17][18][19]

Spectroscopic Analysis

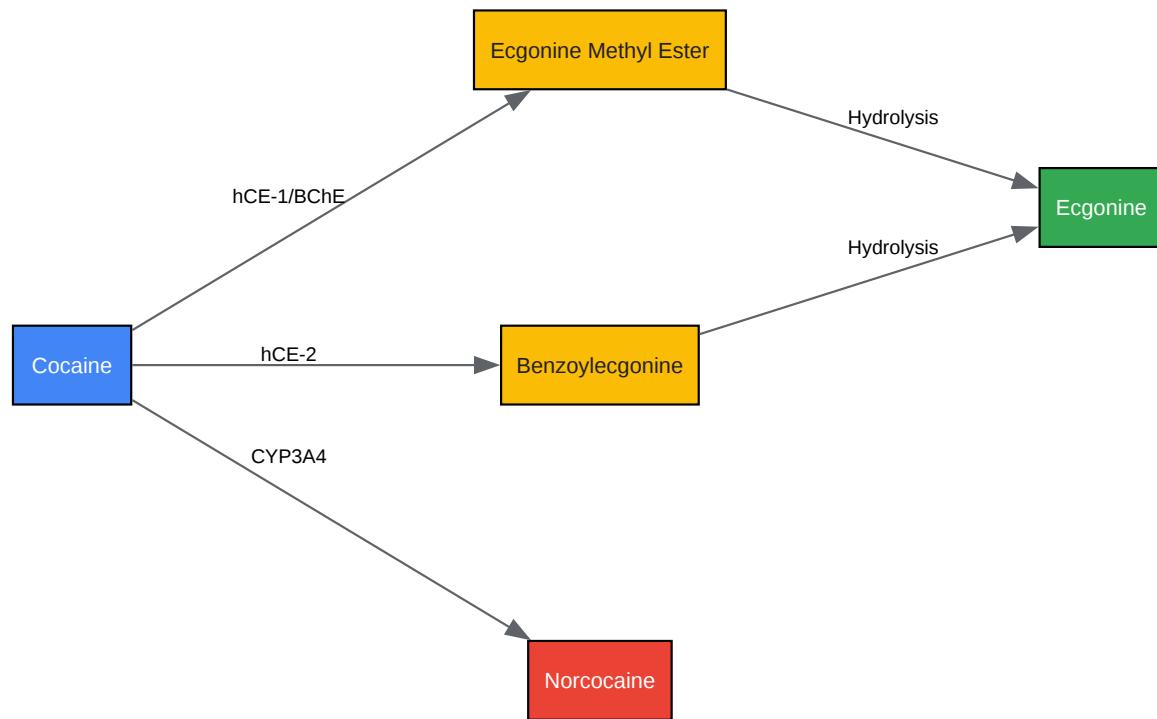
Spectroscopic techniques are essential for the structural elucidation and identification of **ecgonine**.

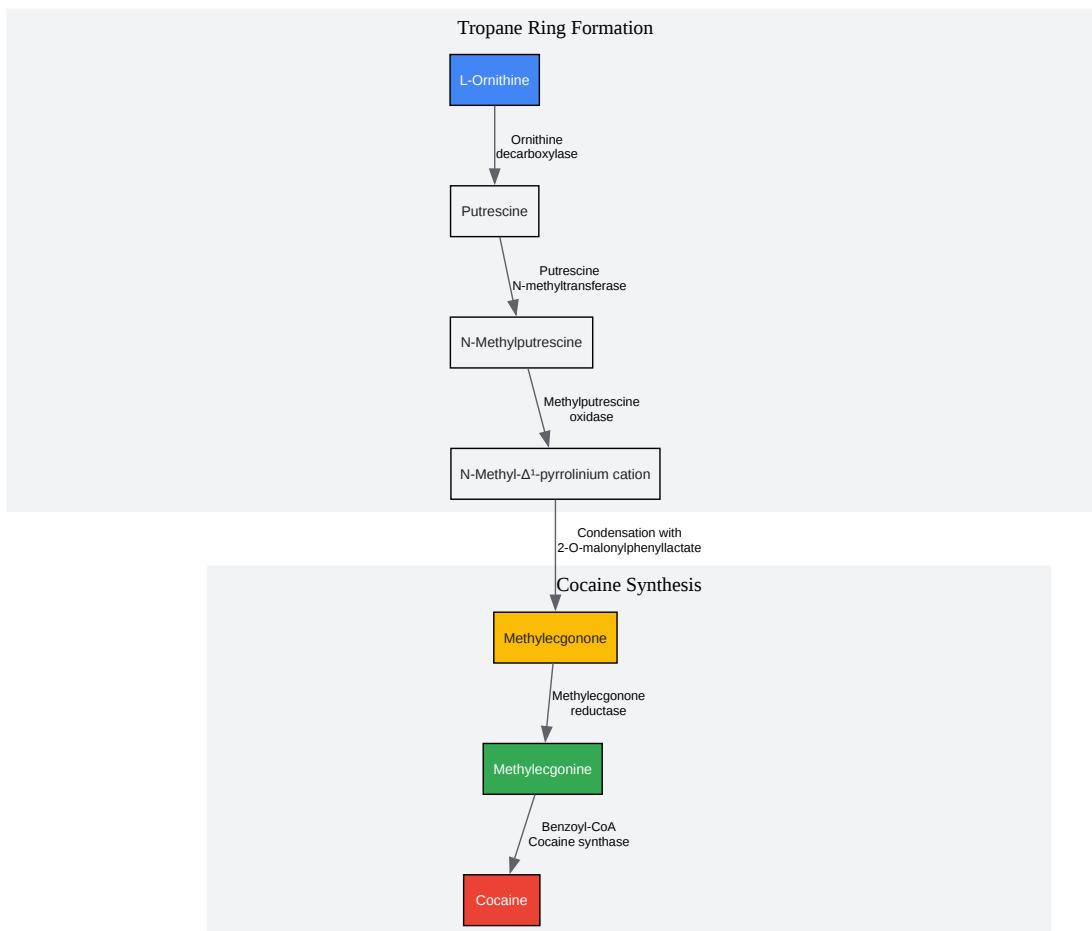
- Infrared (IR) Spectroscopy:

- Principle: IR radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule.
- Sample Preparation (Solid): A common method for solid samples is to create a KBr pellet. A small amount of the **ecgonine** sample is ground with dry potassium bromide (KBr) and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol).[5]

- Mass Spectrometry (MS):

- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the compound.
- Methodology (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of **ecgonine** in complex matrices.[20][21]
 - Sample Preparation: For biological samples, a solid-phase extraction (SPE) is often employed to isolate the analytes.[20][21]
 - Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C8 or C18 reversed-phase column, and separated using a gradient elution with a mobile phase consisting of an ammonium acetate buffer and an organic solvent like acetonitrile or methanol.[20][21]


- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored.[20][21]


Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic and biosynthetic pathways involving **ecgonine**.

Metabolic Pathway of Cocaine

Cocaine is primarily metabolized in the human body through hydrolysis to benzoylecgonine and **ecgonine** methyl ester, which can be further hydrolyzed to **ecgonine**.[22]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 8. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of *Datura* species. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples | NIST [nist.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. pharmajournal.net [pharmajournal.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. asianpubs.org [asianpubs.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. Analysis of cocaine, benzoylecgonine, ecgonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. excillum.com [excillum.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Ecgonine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8798807#chemical-and-physical-properties-of-ecgonine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com